molecular formula C17H16N2O2 B2745943 Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate CAS No. 478064-54-9

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate

Cat. No.: B2745943
CAS No.: 478064-54-9
M. Wt: 280.327
InChI Key: SZYXMSGTJCXHPH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is a synthetic organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the aminophenyl group in this compound enhances its potential for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The indolizine core may interact with hydrophobic pockets within proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-nitrophenyl)-1-indolizinecarboxylate: Similar structure but with a nitro group instead of an amino group.

    Methyl 2-(3-aminophenyl)-1-indolizinecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-(4-aminophenyl)-1-indolizinecarboxylate: Similar structure but with the amino group in the para position.

Uniqueness

Ethyl 2-(3-aminophenyl)indolizine-1-carboxylate is unique due to the specific positioning of the aminophenyl group, which can influence its reactivity and biological activity. The combination of the indolizine core and the aminophenyl group provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14(12-6-5-7-13(18)10-12)11-19-9-4-3-8-15(16)19/h3-11H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYXMSGTJCXHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331546
Record name ethyl 2-(3-aminophenyl)indolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819365
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-54-9
Record name ethyl 2-(3-aminophenyl)indolizine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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